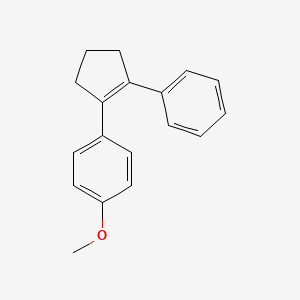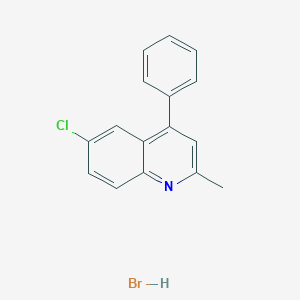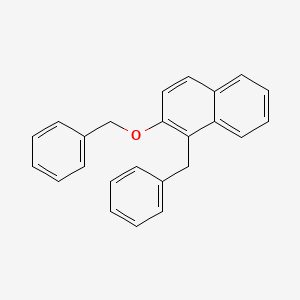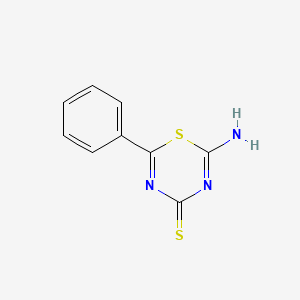
1,1,1,2,2,3,3,4-Octafluorodec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4-Octafluorodec-4-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a decene backbone. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4-Octafluorodec-4-ene typically involves the fluorination of decene derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4-Octafluorodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4-Octafluorodec-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound’s unique properties make it a candidate for use in imaging agents for diagnostic purposes, particularly in positron emission tomography (PET) scans.
Industry: It is employed in the production of specialty polymers and surfactants, which have applications in coatings, lubricants, and electronic materials.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4-Octafluorodec-4-ene can be compared with other fluorinated compounds such as:
1,1,2,2,3,3,4,4-Octafluoropentane: This compound has a shorter carbon chain and different physical properties, making it suitable for different applications.
Octafluoro-1,4-diiodobutane: This compound contains iodine atoms, which can be used for halogen bonding studies and other specialized applications.
The uniqueness of this compound lies in its specific fluorination pattern and carbon chain length, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H12F8 |
|---|---|
Molekulargewicht |
284.19 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4-octafluorodec-4-ene |
InChI |
InChI=1S/C10H12F8/c1-2-3-4-5-6-7(11)8(12,13)9(14,15)10(16,17)18/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BWRNLAVMSIJMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)




![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
